molecular formula C7H9BBrNO3 B1520655 5-Bromo-2-ethoxypyridine-3-boronic acid CAS No. 871332-98-8

5-Bromo-2-ethoxypyridine-3-boronic acid

Cat. No.: B1520655
CAS No.: 871332-98-8
M. Wt: 245.87 g/mol
InChI Key: VXXXKWUXSALQQW-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridine-3-boronic acid is a chemical compound with the molecular formula C7H9BBrNO3 and a molecular weight of 245.87 . It is a solid substance that is stored at temperatures between 2-8°C . The compound is also known by its IUPAC name, 5-bromo-2-ethoxy-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BBrNO3/c1-2-13-7-6 (8 (11)12)3-5 (9)4-10-7/h3-4,11-12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.87 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The compound’s exact mass and monoisotopic mass are both 244.98589 g/mol .

Scientific Research Applications

Synthesis and Chemistry

5-Bromo-2-ethoxypyridine-3-boronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds are synthesized through a Suzuki reaction, demonstrating the versatility of 5-bromo-2-fluoro-3-pyridylboronic acid in yielding monosubstituted and disubstituted pyridines, which can be further converted to pyridones (Sutherland & Gallagher, 2003).

Biomedical Applications

In biomedical research, this compound has been employed as a labeling reagent. An example of this is its use in the derivatization of brassinosteroids for sensitive analysis using ultra high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry. This application highlights its utility in enhancing detection sensitivity in complex biological analyses (Huo et al., 2012).

Material Science and Sensing Applications

This compound is also significant in material science, particularly in the development of functional materials. For example, it has been used in the tuning of optical properties of lanthanide metal-organic frameworks (LMOFs) for selective ratiometric fluorescence detection of fluoride ions. This application demonstrates its role in enhancing the sensing efficiency and selectivity of LMOFs (Yang et al., 2017).

Analytical Chemistry

In the field of analytical chemistry, this compound has been used in the development of new methodologies. An example is its application in a Suzuki-Miyaura method for labeling proliferating cells containing incorporated BrdU. This illustrates its potential in providing more reliable and specific labeling techniques in cellular studies (Yan et al., 2018).

Safety and Hazards

5-Bromo-2-ethoxypyridine-3-boronic acid is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Boronic acids, including 5-Bromo-2-ethoxypyridine-3-boronic acid, have been gaining interest in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . This suggests that further studies with boronic acids could lead to the development of promising new drugs in the future .

Properties

IUPAC Name

(5-bromo-2-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXXKWUXSALQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661236
Record name (5-Bromo-2-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-98-8
Record name B-(5-Bromo-2-ethoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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